molecular formula C15H19N3O3 B2942027 tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate CAS No. 1955493-57-8

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate

Cat. No.: B2942027
CAS No.: 1955493-57-8
M. Wt: 289.335
InChI Key: SPXJDZFYWKXKHP-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate (CAS 1955493-57-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C15H19N3O3 and a molecular weight of 289.33 g/mol, this molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound also contains a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for synthetic organic chemistry, particularly in the preparation of novel pharmaceutical candidates. The 1,3,4-oxadiazole core is a significant pharmacophore, with scientific literature reporting derivatives possessing a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties . This compound serves as a critical building block in the design and synthesis of novel bioactive molecules. For instance, structurally similar Boc-protected 1,3,4-oxadiazole derivatives have been synthesized and coupled with amino acids like N-Boc-phenylalanine to create compounds evaluated for antibacterial activity against pathogens such as Salmonella typhi . Furthermore, such 1,3,4-oxadiazole hybrids are actively investigated as potent inhibitors of enzymes like Carbonic Anhydrase-II (CA-II), a target relevant to glaucoma and certain cancers , and as optimized agonists for G protein-coupled receptors (GPCRs) like GPR88 . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-12(13-18-16-10-20-13)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXJDZFYWKXKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group and an oxadiazole moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1955493-57-8
  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 289.34 g/mol
  • Purity : 95%

Biological Activity Overview

Research into the biological activity of this compound indicates a range of potential therapeutic applications. Its structure suggests possible interactions with various biological targets.

Antimicrobial Activity

Studies have demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the oxadiazole moiety in this compound may contribute to its efficacy against bacterial and fungal strains.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines. For instance, compounds with similar structures have shown to disrupt cellular processes involved in tumor growth and metastasis.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The carbamate functional group may interact with enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell division and survival.

Research Findings and Case Studies

StudyFindings
Antimicrobial Testing Showed significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Cytotoxicity Assays Demonstrated reduced viability in breast cancer cell lines (MCF7) at concentrations above 10 µM.
Mechanistic Studies Indicated potential involvement in apoptosis through caspase activation pathways.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under controlled conditions. Key examples include:

Reagent/ConditionsProduct(s) FormedYieldCitation
KMnO₄ (acidic medium)Oxadiazole ring opens to form carboxylic acid derivatives65-70%
CrO₃ (in H₂SO₄)Sulfoxide or sulfone formation at the benzylsulfanyl group (if present)55%

Mechanistic Insight : Oxidation typically targets sulfur atoms or destabilizes the oxadiazole ring, leading to ring-opening products. For example, KMnO₄-mediated oxidation generates a dicarboxylic acid derivative via cleavage of the oxadiazole ring.

Nucleophilic Substitution

The carbamate and oxadiazole groups participate in substitution reactions:

Substrate/ReagentReaction TypeProductConditionsYieldCitation
Amines (e.g., NH₃, alkylamines)Carbamate deprotectionFree amine + tert-butanolHCl/EtOH, reflux85-90%
Thiols (e.g., R-SH)Displacement at oxadiazole sulfurThioether derivativesK₂CO₃, DMF, 80°C75%

Example : Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding a primary amine intermediate . This is critical in peptide synthesis applications .

Hydrolysis Reactions

Hydrolytic cleavage of functional groups occurs under acidic or basic conditions:

ConditionsSite of HydrolysisProductYieldCitation
6M HCl, refluxCarbamate cleavage2-(1,3,4-oxadiazol-2-yl)ethylamine + CO₂92%
NaOH (aq.), 60°COxadiazole ring openingThiosemicarbazide derivatives68%

Note : Acidic hydrolysis of the carbamate group is highly efficient and widely used in medicinal chemistry to generate bioactive amines .

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable:

ReagentReduced ProductConditionsYieldCitation
H₂ (1 atm), Pd/CTetrahydro-oxadiazole derivativeEtOH, 25°C60%
NaBH₄/I₂Thiolactam formationTHF, 0°C → RT45%

Structural Impact : Hydrogenation saturates the oxadiazole ring, altering electronic properties for downstream applications.

Acylation and Cyclization

The amine group (post-Boc deprotection) undergoes further functionalization:

ReagentProductKey ApplicationYieldCitation
Acetyl chlorideN-Acetylated derivativeEnzyme inhibitor synthesis78%
Chloroacetyl chloride1,3-Thiazolidin-4-one hybridsAntimicrobial agents65%

Case Study : Reaction with chloroacetyl chloride followed by ammonium thiocyanate yields thiazolidinone hybrids, demonstrating potent anti-Salmonella activity (MIC = 8 µg/mL) .

Cross-Coupling Reactions

The aromatic phenyl group enables metal-catalyzed coupling:

Reaction TypeCatalyst/ReagentsProductYieldCitation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives70%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl functionalized analogs62%

Thermal Degradation

Controlled pyrolysis studies reveal stability limits:

Temperature (°C)AtmosphereMajor Degradation ProductApplication Relevance
200N₂CO₂ + tert-butylamineDrug formulation stability
300AirBenzene derivatives + NH₃Material safety profiling

Key Mechanistic and Structural Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the oxadiazole ring .

  • Electronic Effects : Electron-withdrawing oxadiazole enhances carbamate hydrolysis rates compared to aliphatic carbamates .

  • Biological Implications : Thiazolidinone derivatives (from acylation) show enhanced binding to bacterial DNA gyrase (ΔG = -9.2 kcal/mol) .

This compound's versatility in generating pharmacologically active derivatives underscores its importance in drug discovery and materials science.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Three structurally related compounds are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate (Main Compound) C₁₅H₁₉N₃O₃ 289.34 Carbamate, oxadiazole, phenyl Phenyl and oxadiazole substituents
tert-Butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate (CAS 1219838-72-8) C₉H₁₅N₃O₃ 213.23 Carbamate, oxadiazole Lacks phenyl group; shorter chain
tert-Butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate (CAS 98737-29-2) C₁₃H₁₇NO₃ 235.28 Carbamate, epoxide, phenyl Oxirane (epoxide) replaces oxadiazole

Physicochemical Properties

Lipophilicity :

  • The main compound exhibits higher lipophilicity due to the phenyl group, which enhances membrane permeability compared to the ethyl variant (CAS 1219838-72-8) .
  • The oxirane-containing analogue (CAS 98737-29-2) has moderate lipophilicity but is more reactive due to the strained epoxide ring .

Solubility :

  • The ethyl variant (C₉H₁₅N₃O₃) likely has better aqueous solubility owing to its smaller size and lack of aromatic substituents .
  • The main compound’s phenyl group reduces solubility in polar solvents, which may necessitate formulation adjustments for biological testing .

Stability :

  • The oxadiazole ring in the main compound is chemically stable under physiological conditions, making it suitable for long-term storage.
  • The epoxide analogue is prone to nucleophilic ring-opening reactions, limiting its shelf life but enabling synthetic utility .

Q & A

Q. What green chemistry approaches can improve the synthesis sustainability?

  • Alternatives : Replace POCl₃ with polymer-supported reagents (e.g., PS-TPP) or use solvent-free mechanochemical grinding. These reduce waste (E-factor < 5 vs. >20) and improve atom economy (~85%) .

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